molecular formula C6H4BrClN2O2 B1649547 Methyl 6-bromo-5-chloropyrazine-2-carboxylate CAS No. 1017603-87-0

Methyl 6-bromo-5-chloropyrazine-2-carboxylate

Cat. No.: B1649547
CAS No.: 1017603-87-0
M. Wt: 251.46
InChI Key: PMNRFTVMUXRTFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-chloropyrazine-2-carboxylate typically involves the use of appropriate raw materials and synthetic methods, which may include iodination and chlorination steps . The exact reaction conditions can vary, but they generally involve the use of solvents and reagents that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-chloropyrazine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 6-bromo-5-chloropyrazine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-chloropyrazine-2-carboxylate is not well-documented. like other pyrazine derivatives, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 6-bromo-5-chloropyrazine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

methyl 6-bromo-5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNRFTVMUXRTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254001
Record name Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017603-87-0
Record name Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017603-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-5-hydroxy-pyrazine-2-carboxylic acid methyl ester and 9.75 mL (10.7 mmol) POCl3 was refluxed for 3 h and subsequently quenched with 200 g ice. The mixture was extracted with DCM, the combined organic phases were dried with MgSO4 and evaporated to dryness the residue was purified by column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product fractions were combined and evaporated to dryness to yield 0.95 g (29%) of the title compound as light yellow solid. 300-MHz-1H-NMR (DMSO): δ=9.00 (s, 1H, 3-H), d=4.04 (s, 3H, OMe).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.75 mL
Type
reactant
Reaction Step One
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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